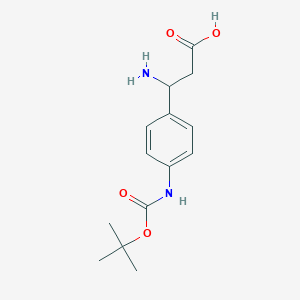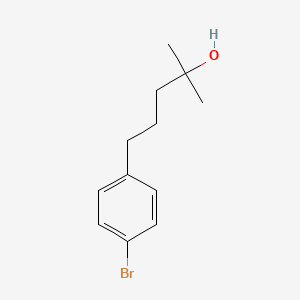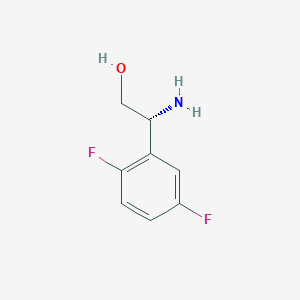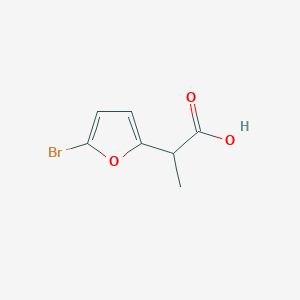
1-Methoxy-3,3-dimethylcyclopentane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methoxy-3,3-dimethylcyclopentane-1-carboxylic acid is a synthetic compound belonging to the class of cyclopentane carboxylic acids. It has garnered attention in various fields of research due to its unique chemical structure and potential biological activity. The compound is characterized by its molecular formula C9H16O3 and a molecular weight of 172.2 g/mol .
Méthodes De Préparation
The synthesis of 1-Methoxy-3,3-dimethylcyclopentane-1-carboxylic acid involves several steps, typically starting with the cyclopentane ring formation followed by functional group modifications. Common synthetic routes include:
Cyclopentane Ring Formation: This can be achieved through cyclization reactions involving suitable precursors.
Functional Group Modifications: Introduction of the methoxy group and carboxylic acid functionality is achieved through specific reagents and reaction conditions.
Industrial production methods often involve optimizing these synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts and reaction conditions to streamline the process.
Analyse Des Réactions Chimiques
1-Methoxy-3,3-dimethylcyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or carboxylic acids, while reduction produces alcohols or alkanes.
Applications De Recherche Scientifique
1-Methoxy-3,3-dimethylcyclopentane-1-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for studying biochemical pathways and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: The compound’s unique properties make it valuable in the development of new materials and chemical processes
Mécanisme D'action
The mechanism by which 1-Methoxy-3,3-dimethylcyclopentane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed that the compound can modulate enzyme activity and receptor interactions, leading to various biological effects. The exact molecular targets and pathways involved are subjects of active research.
Comparaison Avec Des Composés Similaires
1-Methoxy-3,3-dimethylcyclopentane-1-carboxylic acid can be compared with other cyclopentane carboxylic acids, such as:
3,3-Dimethylcyclopentane-1-carboxylic acid: Lacks the methoxy group, resulting in different chemical reactivity and biological activity.
1-Methoxycyclopentane-1-carboxylic acid: Similar structure but without the dimethyl substitution, leading to variations in physical and chemical properties
Propriétés
Formule moléculaire |
C9H16O3 |
|---|---|
Poids moléculaire |
172.22 g/mol |
Nom IUPAC |
1-methoxy-3,3-dimethylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C9H16O3/c1-8(2)4-5-9(6-8,12-3)7(10)11/h4-6H2,1-3H3,(H,10,11) |
Clé InChI |
YJRLRDBDDQZSMX-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC(C1)(C(=O)O)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



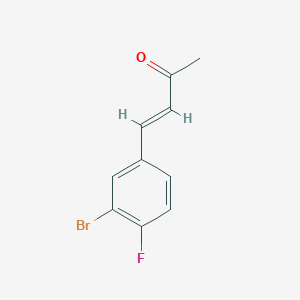
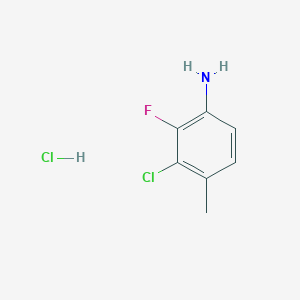

carbonyl]amino})amino}propanoic acid](/img/structure/B13612047.png)




